![molecular formula C14H10BrFO B1302597 4-Bromo-3'-fluoro-4'-methylbenzophenone CAS No. 844879-18-1](/img/structure/B1302597.png)
4-Bromo-3'-fluoro-4'-methylbenzophenone
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Overview
Description
4-Bromo-3’-fluoro-4’-methylbenzophenone is a chemical compound that belongs to the class of halogenated benzophenones . It has a molecular weight of 293.14 and its IUPAC name is (4-bromophenyl)(3-fluoro-4-methylphenyl)methanone .
Molecular Structure Analysis
The molecular formula of 4-Bromo-3’-fluoro-4’-methylbenzophenone is C14H10BrFO . The InChI code is 1S/C14H10BrFO/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3’-fluoro-4’-methylbenzophenone include a molecular weight of 293.14 .Scientific Research Applications
Photoreduction Studies
The compound has been used in photoreduction studies . Solutions of 4-bromo-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes and yielded a photoreduction quantum efficiency of 7.75% .
Synthesis of Substituted Benzopinacol
The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied . Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
Synthesis of Other Compounds
4-Bromo-3-methylbenzonitrile may be used to synthesize 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile .
Photoactive Material Research
The compound has been used in the synthesis and characterization of photoactive materials . The close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Nuclear Magnetic Resonance (NMR) Studies
A study concerning the influence of fluorine on the nuclear magnetic resonance (NMR) spectra of 4-fluoro-4’-methoxybenzophenone is presented . Three types of NMR analyses were performed: 1HNMR, 13CNMR, and 9FNMR .
Synthesis via Friedel-Crafts Method
4-bromobenzophenone was synthesized via the Friedel-Crafts method using benzoyl chloride and an excess of bromobenzene . The product was recovered with a 54.3% yield after vacuum distillation and recrystallization in 100% ethanol .
Safety and Hazards
properties
IUPAC Name |
(4-bromophenyl)-(3-fluoro-4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURJQWOGCILYBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373677 |
Source
|
Record name | 4-Bromo-3'-fluoro-4'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3'-fluoro-4'-methylbenzophenone | |
CAS RN |
844879-18-1 |
Source
|
Record name | (4-Bromophenyl)(3-fluoro-4-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844879-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3'-fluoro-4'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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